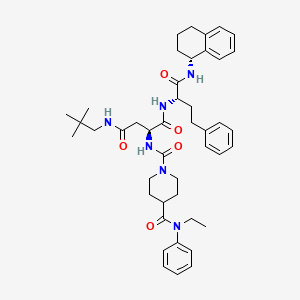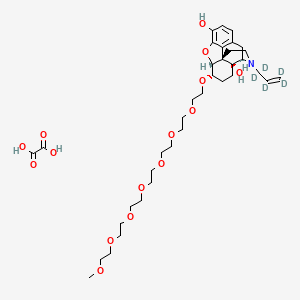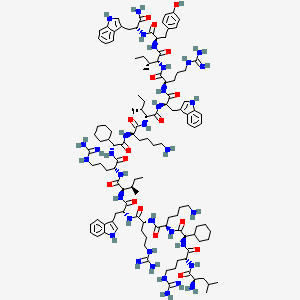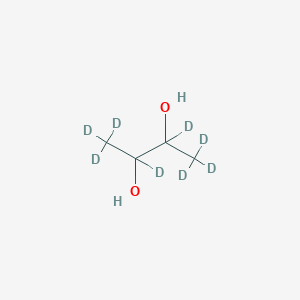
2,3-Butanediol-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol-d8 is a deuterated form of 2,3-butanediol, an organic compound with the formula (CH₃CHOH)₂. It is classified as a vicinal diol (glycol) and exists as three stereoisomers: two enantiomers and one meso compound. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Butanediol-d8 can be synthesized through the deuteration of 2,3-butanediol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3-butanediol involves the fermentation of carbohydrates by microorganisms such as Klebsiella pneumoniae and Enterobacter aerogenes. The process can be adapted for the production of this compound by using deuterium-labeled substrates. The fermentation broth is then subjected to separation and purification processes to isolate the deuterated compound .
化学反応の分析
Types of Reactions
2,3-Butanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: It undergoes dehydration to form butanone (methyl ethyl ketone).
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic catalysts like sulfuric acid (H₂SO₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Butanone.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2,3-Butanediol-d8 is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a precursor for the synthesis of deuterated polymers and other materials
作用機序
The mechanism of action of 2,3-Butanediol-d8 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer to monitor metabolic processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the kinetics and dynamics of metabolic reactions .
類似化合物との比較
Similar Compounds
1,3-Butanediol: Another isomer of butanediol with different physical and chemical properties.
1,4-Butanediol: Used as an industrial solvent and in the production of plastics and fibers.
Acetoin: A precursor in the biosynthesis of 2,3-butanediol.
Uniqueness
2,3-Butanediol-d8 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
特性
分子式 |
C4H10O2 |
|---|---|
分子量 |
98.17 g/mol |
IUPAC名 |
1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |
InChIキー |
OWBTYPJTUOEWEK-PIODKIDGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |
正規SMILES |
CC(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)


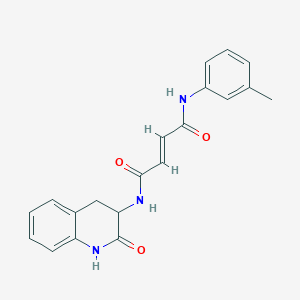
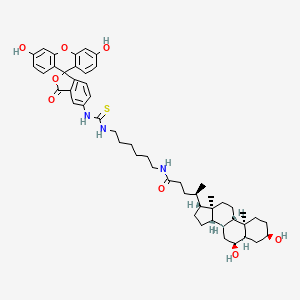
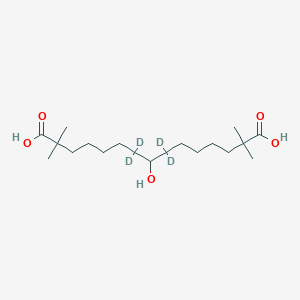
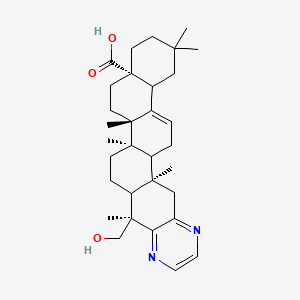

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)

